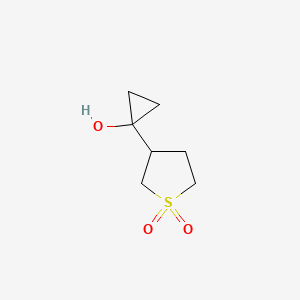
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H12O3S It is a derivative of tetrahydrothiophene, featuring a cyclopropyl group and a hydroxyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. Common reagents used for this oxidation include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction is usually carried out under neutral conditions, and the workup procedure is straightforward, often involving the conversion of dimethyldioxirane into acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as described above. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
化学反应分析
Types of Reactions: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
科学研究应用
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The hydroxyl group and the cyclopropyl group play crucial roles in its reactivity and binding affinity to various biomolecules . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modulate its activity and interactions .
相似化合物的比较
- 3-Hydroxytetrahydrothiophene 1,1-dioxide
- Tetrahydrothiophene 1,1-dioxide
- Cyclopropylthiophene derivatives
Comparison: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both a hydroxyl group and a cyclopropyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .
属性
分子式 |
C7H12O3S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC 名称 |
1-(1,1-dioxothiolan-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H12O3S/c8-7(2-3-7)6-1-4-11(9,10)5-6/h6,8H,1-5H2 |
InChI 键 |
AATNXOCTSVMDHC-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1C2(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)

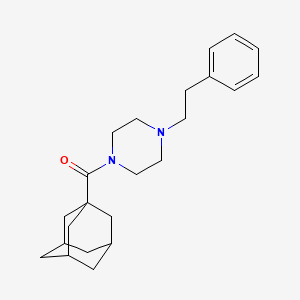
![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13587622.png)
![2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride](/img/structure/B13587630.png)
![(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine](/img/structure/B13587638.png)
![rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
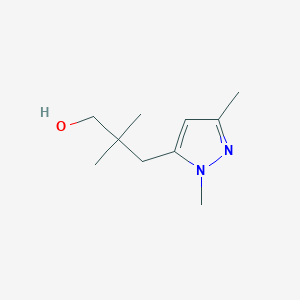
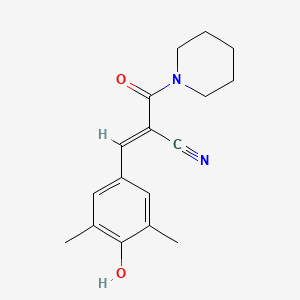
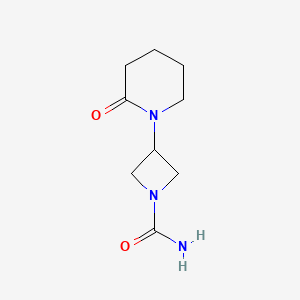
![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
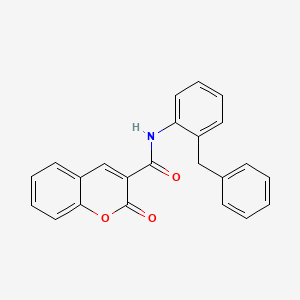
![5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)
